![molecular formula C74H96N10O10S2 B1246207 Lopinavir/Ritonavir CAS No. 369372-47-4](/img/structure/B1246207.png)
Lopinavir/Ritonavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
洛匹那韦和利托那韦是抗逆转录病毒药物,组合使用来治疗和预防人类免疫缺陷病毒 (HIV) 感染。该组合以卡拉扎 (Kaletra) 为商品名上市。洛匹那韦是主要活性成分,而利托那韦则作为药代动力学增强剂,通过抑制洛匹那韦的代谢来提高其血浆浓度。 该组合也正在探索其在治疗严重急性呼吸系统综合征冠状病毒 2 (SARS-CoV-2) 感染中的潜在用途 .
准备方法
合成路线和反应条件
洛匹那韦的合成涉及多个步骤,从 L-苯丙氨酸在碳酸钾和碱性水溶液存在下与苄基氯反应开始,得到 N,N-二苄基氨基-L-苄基苯丙氨酸。然后,该中间体在氨基钠的作用下与乙腈缩合,接着与苄基氯化镁发生加成反应。所得产物在硼氢化钠/甲磺酸和硼氢化钠/三氟乙酸作用下进行还原,得到立体选择性产物。 然后将该产物与二叔丁基甲基碳酸酯在碳酸钾/四氢呋喃溶液中反应,接着用甲酸铵和钯/碳进行还原脱苄基化,得到最终中间体 .
工业生产方法
在工业环境中,洛匹那韦和利托那韦的生产涉及使用优化反应条件进行大规模化学合成,以确保高收率和纯度。 该过程包括使用核磁共振波谱等先进技术来微调配方并确保活性药物成分的稳定性 .
化学反应分析
反应类型
洛匹那韦和利托那韦会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于它们的合成和稳定性至关重要。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原剂如硼氢化钠和氢化锂铝被使用。
取代: 取代反应通常涉及卤化剂,如亚硫酰氯和三溴化磷。
主要生成物
这些反应产生的主要产物包括各种中间体和最终活性药物成分,洛匹那韦和利托那韦。 这些产物通过高效液相色谱和质谱等技术进行表征和纯化 .
科学研究应用
洛匹那韦和利托那韦已被广泛研究用于治疗 HIV 感染。它们也正在探索其在治疗其他病毒感染(包括 SARS-CoV-2)中的潜在用途。 除了抗病毒特性外,这些化合物还用于研究药物相互作用、药代动力学和新型治疗剂的开发 .
作用机制
洛匹那韦和利托那韦通过形成抑制剂-酶复合物来抑制 HIV 蛋白酶,阻止病毒 Gag-Pol 多聚蛋白前体裂解成感染性 HIV 所需的单个功能蛋白。这导致形成不成熟的、非感染性的病毒颗粒。 利托那韦通过抑制细胞色素 P450 3A4 酶的代谢来提高洛匹那韦的血浆浓度 .
相似化合物的比较
洛匹那韦和利托那韦属于一类称为蛋白酶抑制剂的药物。类似的化合物包括沙奎那韦、奈非那韦和茚地那韦。 与这些化合物相比,洛匹那韦和利托那韦具有独特的组合,可以增强洛匹那韦的药代动力学特性,使其在抑制病毒载量方面更有效 .
类似化合物列表
- 沙奎那韦
- 奈非那韦
- 茚地那韦
- 阿扎那韦
- 达鲁那韦
生物活性
Lopinavir/ritonavir (LPV/r) is a combination antiretroviral medication primarily used in the treatment of HIV. This article explores its biological activity, pharmacokinetics, therapeutic efficacy, and safety profile, particularly in the context of COVID-19.
Lopinavir is a protease inhibitor that works by inhibiting the HIV protease enzyme, which is essential for viral replication. Ritonavir serves as a pharmacokinetic enhancer for lopinavir by inhibiting cytochrome P450 3A4 (CYP3A4), thereby increasing lopinavir's plasma concentration and prolonging its half-life. This dual action enhances the antiviral efficacy of the combination.
2. Pharmacokinetics
The pharmacokinetic profile of LPV/r is characterized by:
- Absorption : Lopinavir is approximately 98-99% bound to plasma proteins, with a significant portion being metabolically active depending on plasma concentration.
- Metabolism : Both drugs undergo extensive first-pass metabolism via CYP3A4. Ritonavir inhibits this enzyme, which increases the bioavailability of lopinavir.
- Elimination : The elimination half-life of lopinavir averages 4-6 hours, with over 80% of the dose excreted via feces.
3.1 In Vitro Studies
Lopinavir has shown significant antiviral activity against HIV, with an EC50 value ranging from 25 to 104 nM depending on serum conditions. The selectivity index indicates a high safety margin, with cytotoxic concentrations being much higher than effective antiviral concentrations .
3.2 Resistance Profile
Resistance mutations in HIV protease can diminish the efficacy of LPV/r. Key mutations associated with reduced susceptibility include L10F/I/R/V, M46I/L, and I84V. The median EC50 increases significantly with the number of mutations present in clinical isolates .
4.1 Overview of Studies
This compound was investigated as a potential treatment for COVID-19 due to its protease inhibition properties, which were hypothesized to be effective against coronaviruses. However, multiple large-scale trials have demonstrated limited efficacy.
4.2 Key Trials and Findings
- RECOVERY Trial : In this randomized controlled trial involving 1596 patients treated with LPV/r compared to 3376 receiving standard care, no significant difference in mortality or clinical improvement was observed at 28 days (mortality rates were 19.2% vs. 25%) .
- Chinese Trial : A study involving hospitalized patients with severe COVID-19 found that LPV/r did not significantly improve clinical outcomes compared to standard care (hazard ratio for clinical improvement was 1.31) and resulted in more gastrointestinal adverse events .
5. Safety Profile
Common adverse effects associated with LPV/r include gastrointestinal disturbances such as nausea and diarrhea, which were more prevalent in patients receiving the treatment compared to those on standard care . Serious adverse events were also reported but were more frequent in the control group.
6. Conclusion
While this compound remains an important therapeutic option for HIV management, its role in treating COVID-19 has been largely discredited based on recent clinical trials. Future research may focus on optimizing dosing strategies or exploring combination therapies that could enhance efficacy against both HIV and coronaviruses.
Tables and Figures
Parameter | Lopinavir | Ritonavir |
---|---|---|
Protein Binding | 98-99% | High |
Half-Life | 4-6 hours | ~3-5 hours |
CYP Metabolism | CYP3A4 | CYP3A4 (inhibitor) |
Excretion | Feces (>80%) | Feces |
Table 1: Pharmacokinetic Properties of this compound
This table summarizes key pharmacokinetic parameters relevant to understanding the biological activity and therapeutic application of LPV/r.
属性
CAS 编号 |
369372-47-4 |
---|---|
分子式 |
C74H96N10O10S2 |
分子量 |
1349.7 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1 |
InChI 键 |
OFFWOVJBSQMVPI-RMLGOCCBSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Key on ui other cas no. |
369372-47-4 |
同义词 |
Aluvia Kaletra Lopimune lopinavir-ritonavir drug combination |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。